Boc-D-MeIle-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

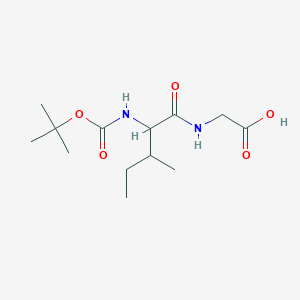

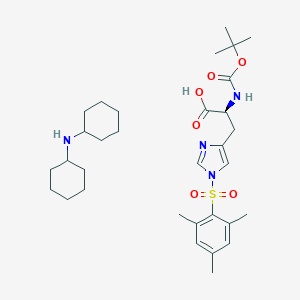

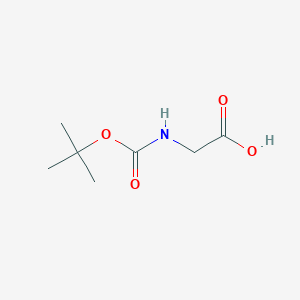

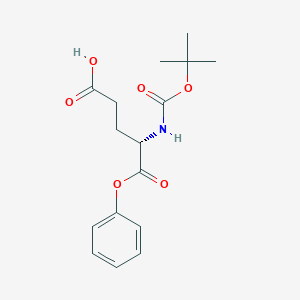

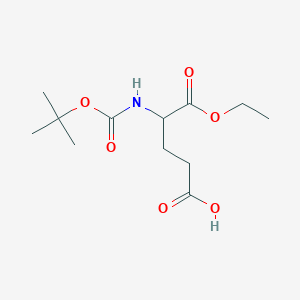

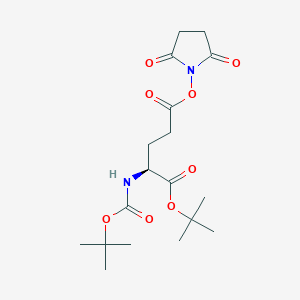

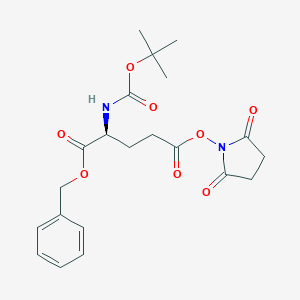

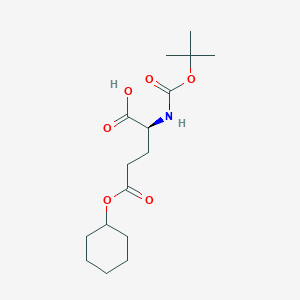

Boc-D-MeIle-OH, also known as N-(tert-butoxycarbonyl)-N-methyl-D-isoleucine or (2R,3R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylpentanoic acid, is a compound with the molecular formula C12H23NO4 . It has a molecular weight of 245.32 g/mol . The compound is used in scientific research and has various synonyms .

Molecular Structure Analysis

The molecular structure of Boc-D-MeIle-OH can be represented by the InChI string InChI=1S/C12H23NO4/c1-7-8(2)9(10(14)15)13(6)11(16)17-12(3,4)5/h8-9H,7H2,1-6H3,(H,14,15)/t8-,9-/m1/s1 . The compound has a topological polar surface area of 66.8 Ų .

Physical And Chemical Properties Analysis

Boc-D-MeIle-OH has a molecular weight of 245.32 g/mol . It has a computed XLogP3-AA value of 2.4, indicating its lipophilicity . The compound has one hydrogen bond donor and four hydrogen bond acceptors . It has a rotatable bond count of 6 . The exact mass and monoisotopic mass of Boc-D-MeIle-OH are both 245.16270821 g/mol .

Aplicaciones Científicas De Investigación

BOC Protection of Amines

Specific Scientific Field

This application falls under the field of Organic Chemistry .

Summary of the Application

BOC protection is a method used in organic synthesis to protect amines. The BOC group (tert-butyloxycarbonyl) is added to the amine group to prevent it from reacting during certain stages of synthesis .

Methods of Application

The BOC protection of amines is achieved in catalyst and solvent-free media under mild reaction conditions. This method does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography .

Results or Outcomes

The products of this method were confirmed by 1H, 13C NMR, IR spectroscopy, and in some cases, elemental analysis. This green and eco-friendly route allows for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols .

Environmentally Conscious In-Water Peptide Synthesis Using Boc Strategy

Specific Scientific Field

This application falls under the field of Peptide Research and Therapeutics .

Summary of the Application

In the pursuit of more environmentally balanced methods of peptide synthesis, researchers are focusing on developing organic solvent-free synthetic methods using water, an environmentally friendly solvent . The Boc strategy is well-known to be suitable for industrial chemistry and green chemistry, because only gases are generated without any other by-products in the deprotection step of the Boc group .

Methods of Application

The in-water peptide synthesis using the Boc strategy is based on MW-assisted coupling reaction of nanosized reactants, nanoparticles, and nanomicelles . This method is environmentally conscious as it does not involve organic solvents .

Results or Outcomes

The Boc strategy has been recognized as a significant route to protection, especially in the context of green chemistry/sustainable technology . It has been used in the synthesis of peptides, which are attracting much attention as bio-derived functional substances .

Green Chemistry/Sustainable Technology

Specific Scientific Field

This application falls under the field of Green Chemistry/Sustainable Technology .

Summary of the Application

There is increasing interest in more eco-friendly practical approaches for pharmaceutical and fine chemical syntheses. This advanced growth area is recognized as green chemistry/sustainable technology . The nitrogen-containing carbamate or BOC amine compounds are frequently found in pharmaceutical and biologically active molecules in organic synthesis .

Methods of Application

One of the more significant routes to protection involves the use of BOC anhydride, which has been studied over various catalytic and solvent systems . Some examples include DMAP, Lewis acid catalysts such as Zr (ClO 4) 2 ·6H 2 O; Brønsted acid ionic liquids [ (HMIm)BF 4 ]; functionalized silica, H 3 PW 12 O 40, and montmorillonite K10 .

Results or Outcomes

The above studies showed that some processes required long reaction times, some were carried out under harsh reaction conditions, and others required purification steps such as column chromatography . In addition, these processes involving catalysts and solvents sometimes required purification of the solvents, as well as catalyst washing, post reaction .

Safety And Hazards

Propiedades

IUPAC Name |

(2R,3R)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-7-8(2)9(10(14)15)13(6)11(16)17-12(3,4)5/h8-9H,7H2,1-6H3,(H,14,15)/t8-,9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTBIAUMDQYXOFG-RKDXNWHRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)N(C)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)[C@H](C(=O)O)N(C)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427152 |

Source

|

| Record name | Boc-D-MeIle-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-D-MeIle-OH | |

CAS RN |

267223-87-0 |

Source

|

| Record name | Boc-D-MeIle-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.